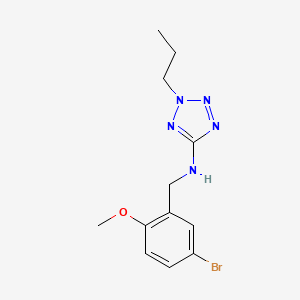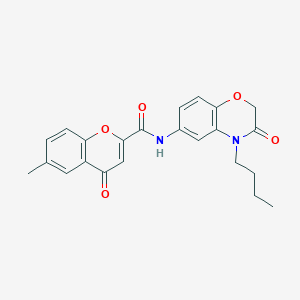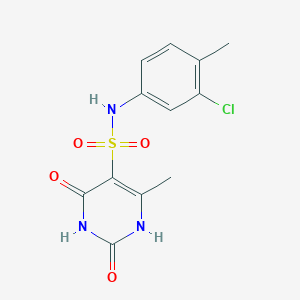![molecular formula C20H14F2O4 B11303848 2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11303848.png)
2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyranochromene core with difluorophenyl and dimethyl substituents, contributes to its distinct chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with phloroglucinol and 2,4-difluorobenzaldehyde as the primary starting materials.
Formation of Intermediate: Phloroglucinol undergoes a condensation reaction with 2,4-difluorobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the pyranochromene core.
Methylation: The final step involves the methylation of the pyranochromene core using methyl iodide in the presence of a base, such as sodium hydride, to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced form.
Substitution: The difluorophenyl group allows for nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyranochromene derivatives.
Substitution: Amino or thiol-substituted pyranochromene derivatives.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with cellular targets, leading to various biological effects:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-Methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its difluorophenyl group, which enhances its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C20H14F2O4 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H14F2O4/c1-9-5-16-19(10(2)6-17(24)25-16)20-18(9)14(23)8-15(26-20)12-4-3-11(21)7-13(12)22/h3-7,15H,8H2,1-2H3 |
Clé InChI |
TVYWTLKCWSSEPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11303769.png)



![2-(4-methoxyphenyl)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11303793.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
![5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303821.png)

![5,7-dimethyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11303832.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![2-Bromophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303846.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
